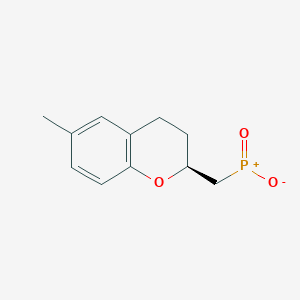
(6-Methyl-3,4-dihydro-2H-chromen-2-YL)methylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-METHYL-3,4-DIHYDRO-2H-CHROMEN-2-YL)METHYLPHOSPHINATE is an organic compound belonging to the class of 1-benzopyrans. These are organic aromatic compounds characterized by a bicyclic structure made up of a benzene ring fused to a pyran ring, with the oxygen atom at the 1-position . The compound has a chemical formula of C₁₁H₁₄O₃P and a molecular weight of 225.2008 g/mol .
Preparation Methods
The synthesis of (6-METHYL-3,4-DIHYDRO-2H-CHROMEN-2-YL)METHYLPHOSPHINATE can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-3,4-dihydro-2H-chromen-2-one with a suitable phosphinate reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or acetone . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
(6-METHYL-3,4-DIHYDRO-2H-CHROMEN-2-YL)METHYLPHOSPHINATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or methanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(6-METHYL-3,4-DIHYDRO-2H-CHROMEN-2-YL)METHYLPHOSPHINATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (6-METHYL-3,4-DIHYDRO-2H-CHROMEN-2-YL)METHYLPHOSPHINATE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as thermolysin, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
(6-METHYL-3,4-DIHYDRO-2H-CHROMEN-2-YL)METHYLPHOSPHINATE can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phosphinate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13O3P |
|---|---|
Molecular Weight |
224.19 g/mol |
IUPAC Name |
[(2S)-6-methyl-3,4-dihydro-2H-chromen-2-yl]methyl-oxido-oxophosphanium |
InChI |
InChI=1S/C11H13O3P/c1-8-2-5-11-9(6-8)3-4-10(14-11)7-15(12)13/h2,5-6,10H,3-4,7H2,1H3/t10-/m0/s1 |
InChI Key |
YQMIJXOFRBXAKQ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)O[C@@H](CC2)C[P+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2)C[P+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R)-5-[(2E)-3-{(1S,3R)-2,2,3-trimethyl-3-[6,6,6-trifluoro-5-hydroxy-5-(trifluoromethyl)hex-3-yn-1-yl]cyclopentyl}prop-2-en-1-ylidene]cyclohexane-1,3-diol](/img/structure/B10757478.png)

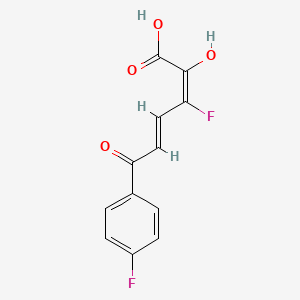
![Difluoro(5-{2-[(5-Octyl-1h-Pyrrol-2-Yl-Kappan)methylidene]-2h-Pyrrol-5-Yl-Kappan}pentanoato)boron](/img/structure/B10757500.png)
![7-[(3-Chlorobenzyl)oxy]-2-Oxo-2h-Chromene-4-Carbaldehyde](/img/structure/B10757504.png)
![N-({(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl}methyl)-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B10757507.png)
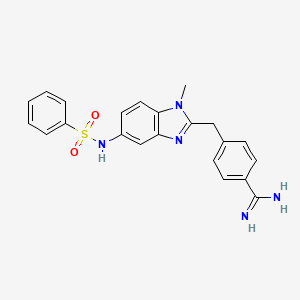
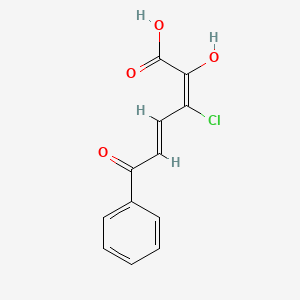
![(2S)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10757526.png)
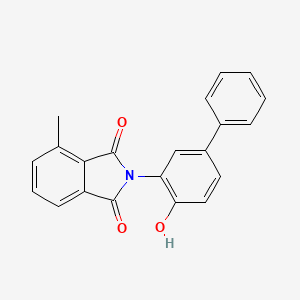
![2-[1-(4-Chloro-phenyl)-ethyl]-4,6-dinitro-phenol](/img/structure/B10757539.png)
methanone](/img/structure/B10757546.png)
![4-Phosphonooxy-phenyl-methyl-[4-phosphonooxy]benzen](/img/structure/B10757573.png)
![(1S)-1,2,3,4-Tetrahydro-benzo[C]phenanthrene-2,3,4-triol](/img/structure/B10757574.png)
